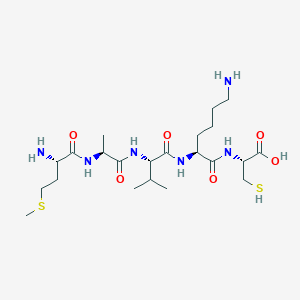
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine is a peptide composed of five amino acids: methionine, alanine, valine, lysine, and cysteine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group on the N-terminus is removed to allow for the addition of the next amino acid.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine and cysteine residues can be oxidized to form sulfoxides or sulfones.
Reduction: Disulfide bonds between cysteine residues can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkylating agents like iodoacetamide can be used for cysteine modification.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone, cysteine sulfenic acid, cysteine sulfinic acid, cysteine sulfonic acid.
Reduction: Free thiol groups from cysteine residues.
Substitution: Modified amino acid residues with new functional groups.
Applications De Recherche Scientifique
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine has various scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine depends on its specific application. In general, peptides can interact with molecular targets such as enzymes, receptors, and other proteins. The presence of methionine and cysteine residues allows for redox reactions and disulfide bond formation, which can influence the peptide’s activity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- L-Methionyl-L-valyl-L-arginyl-L-isoleucyl-L-lysyl-L-prolylglycyl-L-seryl-L-alanyl-L-asparaginyl-L-lysyl-L-prolyl-L-seryl-L-α-aspartyl-L-aspartic acid
- L-Alanine, L-valyl-, methyl ester
- L-Cysteine, L-methionyl-L-valyl-L-leucyl-L-seryl-L-alanyl-L-cysteinyl-L-prolyl-L-asparaginyl-L-tyrosyl-L-valyl-L-leucyl-L-prolyl-L-leucyl-L-prolyl-L-phenylalanyl-L-leucyl-L-leucyl-L-isoleucyl-L-threonyl-L-leucyl-L-lysyl-L-cysteinyl-L-α-aspartylglycyl-L-threonyl-L-threonyl-L-threonyl-L-α-glutamyl-L-alanyl-L-valyl
Uniqueness
L-Methionyl-L-alanyl-L-valyl-L-lysyl-L-cysteine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine and cysteine residues allows for unique redox chemistry and potential for disulfide bond formation, which can influence the peptide’s structure and function.
Propriétés
Numéro CAS |
666180-27-4 |
|---|---|
Formule moléculaire |
C22H42N6O6S2 |
Poids moléculaire |
550.7 g/mol |
Nom IUPAC |
(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C22H42N6O6S2/c1-12(2)17(28-18(29)13(3)25-19(30)14(24)8-10-36-4)21(32)26-15(7-5-6-9-23)20(31)27-16(11-35)22(33)34/h12-17,35H,5-11,23-24H2,1-4H3,(H,25,30)(H,26,32)(H,27,31)(H,28,29)(H,33,34)/t13-,14-,15-,16-,17-/m0/s1 |
Clé InChI |
JUTVTTDCZZFHMX-WOYTXXSLSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCSC)N |
SMILES canonique |
CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(C)NC(=O)C(CCSC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chlorobicyclo[3.1.0]hex-5-ene](/img/structure/B12546138.png)
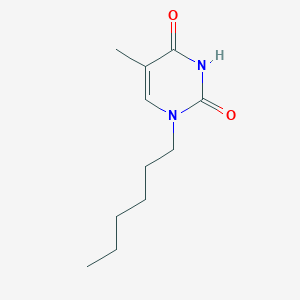
![2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid](/img/structure/B12546148.png)

![N-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)carbonyl]-L-tyrosine](/img/structure/B12546159.png)
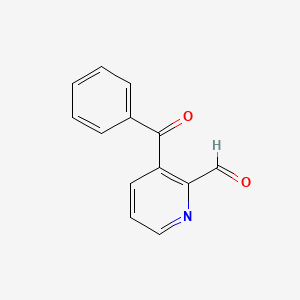
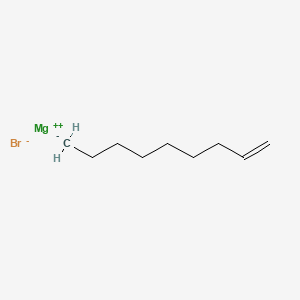
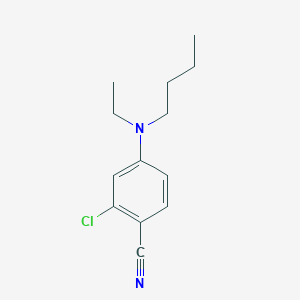

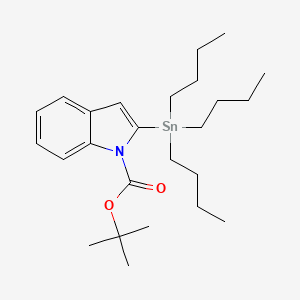
![2-{[(2,2,6,6-Tetramethylpiperidin-1-yl)oxy]carbonyl}pyridine](/img/structure/B12546187.png)
![6-[2-(Benzenesulfinyl)-2-phenylethyl]-5,6-dihydro-2H-pyran-2-one](/img/structure/B12546195.png)
